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Introduction

Indium Selenide (In2Ses), a two-dimensional (2D) van der Waals material, has garnered
significant attention for its potential applications in next-generation nonvolatile memory.[1][2] Its
unique room-temperature ferroelectricity and phase-change properties make it a compelling
candidate for developing low-power, high-density memory devices.[2][3][4] This document
provides a detailed overview of the applications of In2Ses in nonvolatile memory, including key
performance data, experimental protocols for device fabrication and characterization, and
visualizations of the underlying mechanisms and workflows.

In2Ses can exist in several crystalline phases, with the a-phase being particularly important for
memory applications due to its robust ferroelectric nature.[5] The ability to switch and retain
ferroelectric polarization states allows for the creation of nonvolatile memories where data is
stored as different resistance states.[2][3][6] Additionally, In2Ses can undergo structural phase
transitions, enabling its use in phase-change memory (PCM).[7][8]

Performance Data of In2Sez-Based Nonvolatile
Memory Devices

The performance of InzSes-based memory devices is a critical aspect of their evaluation for
practical applications. Key metrics include the ON/OFF ratio, switching speed, endurance, and
data retention. The following table summarizes reported quantitative data for various In2Ses
device architectures.
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Performance Metric

Reported Value(s)

Device Structure/Material
Phase

ON/OFF Ratio

> 108

o-In2Ses based ferroelectric
semiconductor field-effect

transistor[9]

a-In2Ses crossbar ferroelectric

> 104
semiconductor junction[10]
~102- 103 a-In2Ses memristor[11]
100 o-In2Ses/WSe:2
>

heterostructure[6]

Switching Speed

SET: 3.45 V, 100 ps

60 nm In2Ses nanowire

memory cell[12]

RESET: 6.25V, 100 ns

60 nm In2Ses3 nanowire

memory cell[12]

o-ln2Ses crossbar ferroelectric

Endurance > 108 cycles _ _ ,
semiconductor junction[10]
a-In2Ses/graphene ferroelectric
> 105 cycles field-effect transistor (FeFET)

[2](3]

> 1000 cycles

a-InzSes FET device[13]

Retention Time

>10%s

a-In2Ses crossbar ferroelectric

semiconductor junction[10]

> 1000 s

a-InzSes/graphene FeFET[14]

Operating Voltage

<2V

a-InzSes nanosheet/y-In2Ses
nanoparticle homojunction in
PMMA[15]

SET/RESET: +4 V

a-In2Ses asymmetric crossbar
ferroelectric semiconductor

junction[10]
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Signaling Pathways and Experimental Workflows
Ferroelectric Switching Mechanism

The nonvolatile memory functionality in a-In2Ses often relies on its intrinsic ferroelectricity. The
material possesses a spontaneous electric polarization that can be switched by an external
electric field. This switching modulates the electrical resistance of the device, creating two
distinct states (high and low resistance) that can represent binary data ("0" and "1").
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Caption: Ferroelectric switching in an In2Ses memory device.

Phase-Change Mechanism

In2Ses can also be utilized in phase-change memory. In this modality, the material is switched
between its amorphous (high-resistance) and crystalline (low-resistance) states using electrical
pulses of varying amplitude and duration. A short, high-amplitude pulse ("RESET" pulse)
induces amorphization, while a longer, lower-amplitude pulse ("SET" pulse) facilitates
crystallization.
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Caption: Phase-change mechanism in an In2Ses memory device.

Experimental Workflow for Device Fabrication and
Characterization

The fabrication and testing of In2Ses-based memory devices follow a systematic workflow, from
material preparation to electrical characterization.
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Caption: A typical experimental workflow for In2Ses memory devices.
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Experimental Protocols
Fabrication of a Two-Terminal In2Ses Memory Device

This protocol outlines the fabrication of a basic two-terminal memory device using mechanically
exfoliated a-In2Ses.

Materials and Equipment:

e Bulk a-In2Ses crystal

e Si/SiO2 substrate

e Scotch tape

e Optical microscope

o Atomic Force Microscope (AFM)
e Raman Spectrometer

o Electron beam lithography (EBL) system
o Electron beam evaporator

e Solvents for lift-off (e.g., acetone)
Protocol:

o Substrate Cleaning: Clean the Si/SiO2z substrate using a standard cleaning procedure (e.qg.,
sonication in acetone, isopropanol, and deionized water).

» Mechanical Exfoliation: Use scotch tape to exfoliate thin flakes of a-In2Ses from the bulk
crystal and transfer them onto the cleaned Si/SiO2z substrate.

o Flake Identification and Characterization:

o ldentify thin flakes (typically a few nanometers thick) using an optical microscope.
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o Confirm the thickness and surface morphology of the selected flakes using AFM.

o Verify the a-phase of the In2Ses flake using Raman spectroscopy.

» Electrode Patterning:
o Spin-coat a layer of EBL resist (e.g., PMMA) over the substrate covering the In2Ses flake.
o Use EBL to define the electrode pattern on top of the selected flake.

o Metal Deposition:

o Deposit metal electrodes (e.g., Cr/Au 5/50 nm) using an electron beam evaporator. The Cr
layer serves as an adhesion layer.

o Lift-off:

o Immerse the substrate in a solvent (e.g., acetone) to dissolve the resist and lift off the
excess metal, leaving the patterned electrodes in contact with the In2Ses flake.

Electrical Characterization

Equipment:
e Semiconductor probe station
e Source measure unit (SMU) or a parameter analyzer
Protocol:
e |-V Characterization:
o Mount the fabricated device on the probe station.
o Contact the electrodes with the probe tips.

o Apply a sweeping DC voltage across the terminals and measure the corresponding
current to obtain the I-V curve. A hysteretic behavior in the I-V curve is indicative of
resistive switching.
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e Pulsed I-V Measurements for Endurance and Switching Speed:

o Endurance: Apply alternating voltage pulses of opposite polarity to switch the device
between the high and low resistance states repeatedly. Measure the resistance after each
pulse or a set number of pulses to evaluate the device's endurance.

o Switching Speed: Apply voltage pulses of varying width and amplitude to determine the
minimum pulse parameters required to reliably switch the device.

e Retention Measurement:
o Set the device to either the high or low resistance state.

o Periodically measure the resistance at a small read voltage over an extended period to
determine how long the state is retained.

Conclusion

In2Ses is a highly promising material for advancing the field of nonvolatile memory. Its dual
functionality as both a ferroelectric and a phase-change material opens up diverse avenues for
memory device design. The performance metrics achieved to date are competitive and suggest
a strong potential for future high-density, low-power memory applications. Further research will
likely focus on improving device-to-device uniformity, scalability for large-area manufacturing,
and integration with existing CMOS technology to realize the full potential of In2Ses in next-
generation electronics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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